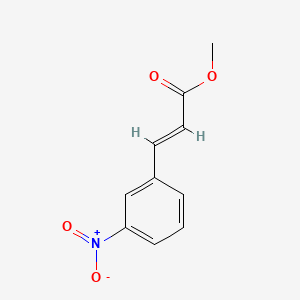

Methyl (E)-m-nitrocinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQXESBKFCYESZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267210 | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-04-1, 1664-59-1 | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (E)-m-nitrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-m-nitrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl (E)-m-nitrocinnamate chemical structure and IUPAC name

Abstract

This technical guide provides a comprehensive overview of methyl (E)-m-nitrocinnamate, a key organic intermediate. It details the compound's chemical identity, including its precise IUPAC nomenclature and structural features, and summarizes its essential physicochemical properties. The guide offers an in-depth exploration of established synthetic methodologies, complete with a detailed experimental protocol and a workflow visualization. Furthermore, it discusses the compound's chemical reactivity, applications in research and drug development, and critical safety and handling protocols. This document is intended to serve as an essential resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

This compound is an organic compound classified as an ester of cinnamic acid. It is characterized by a methyl ester group, a nitro group (-NO₂) at the meta-position of the phenyl ring, and a trans-configured (E) carbon-carbon double bond in the acrylate backbone.

IUPAC Name and Identifiers

-

IUPAC Name : methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1]

-

Synonyms : Methyl (E)-3-(3-nitrophenyl)acrylate, 3-Nitrocinnamic acid methyl ester, m-Nitrocinnamic acid methyl ester[2]

-

CAS Number : 1664-59-1[1]

-

PubChem CID : 5354136[3]

-

Molecular Formula : C₁₀H₉NO₄[1]

-

Molecular Weight : 207.18 g/mol [1]

Chemical Structure

The structure consists of a benzene ring substituted with a nitro group at the third (meta) position relative to the propenoate side chain. The "(E)" stereochemical descriptor signifies that the larger substituents on the double bond (the phenyl ring and the methoxycarbonyl group) are on opposite sides, resulting in a trans configuration.[1] This geometry is crucial as it influences the molecule's packing in the solid state and its reactivity.[1]

Figure 1: 2D Chemical Structure of methyl (E)-3-(3-nitrophenyl)prop-2-enoate. Source: PubChem CID 5354136

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and application. The presence of the nitro group and the conjugated system of the cinnamate moiety significantly influence its characteristics.

| Property | Value | Source |

| Physical State | White to off-white solid/powder | [2][4] |

| Melting Point | 125.3 °C | [2][5] |

| Boiling Point | 346.2 °C (rough estimate) | [2] |

| Water Solubility | Insoluble | [6] |

| Storage Temperature | 2-8°C, under inert gas | [2][5] |

Synthesis and Purification

Several synthetic routes are available for this compound, with the choice often depending on the desired scale, purity, and available starting materials.

Common Synthetic Routes

-

Fischer Esterification of m-Nitrocinnamic Acid : This is the most direct method, involving the reaction of m-nitrocinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][7] The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.[7]

-

Horner-Wadsworth-Emmons (HWE) Reaction : A highly efficient and stereoselective method involves the reaction of 3-nitrobenzaldehyde with a phosphonate ylide, typically derived from trimethyl phosphonoacetate.[1][7][8] This reaction is conducted in a solvent like DMF with a base such as sodium methoxide and is known for producing the (E)-isomer with high selectivity and yield (up to 98%).[7][8]

-

Microwave-Assisted Synthesis : Modern approaches utilize microwave irradiation to accelerate the reaction, offering a more energy-efficient and faster alternative under mild conditions.[1]

Synthesis Workflow Diagram

The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) reaction, a preferred method for its high yield and stereoselectivity.

Caption: HWE synthesis of this compound.

Detailed Experimental Protocol: HWE Synthesis

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.[7][8]

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.2-1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition : Cool the solution in an ice bath. Add sodium methoxide (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. The addition of the base is critical as it deprotonates the phosphonate to form the reactive ylide.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically a few hours).

-

Workup : Quench the reaction by slowly pouring the mixture into ice-cold water. Acidify the aqueous mixture to pH 1 with dilute hydrochloric acid. This step protonates any remaining base and precipitates the organic product.[8]

-

Isolation : Collect the resulting solid precipitate by vacuum filtration.

-

Purification : Wash the crude solid with cold water to remove inorganic salts.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a yellow or beige solid.[6]

Reactivity and Applications

The chemical reactivity of this compound is governed by its three primary functional groups: the nitro group, the ester, and the alkene.

Key Chemical Reactions

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental for synthesizing aniline derivatives, which are precursors to a wide range of pharmaceuticals and dyes.

-

Hydrolysis of the Ester : The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (m-nitrocinnamic acid) under acidic or basic conditions.[1]

-

Reactions at the Alkene : The electron-withdrawing nature of the nitrophenyl and methoxycarbonyl groups makes the double bond susceptible to nucleophilic addition (Michael addition). It can also undergo [2+2] photodimerization upon UV irradiation to form cyclobutane derivatives (truxinates), a reaction of interest in photochemistry and material science.[1][9]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1][7]

-

Building Block for Heterocycles : The corresponding amine (methyl (E)-m-aminocinnamate) is a key precursor for synthesizing heterocyclic scaffolds like indoles and quinolines, which are prevalent in bioactive molecules.

-

Precursor for Bioactive Compounds : Cinnamic acid derivatives are studied for a wide range of biological activities. While specific research on this exact molecule is limited, its structural motifs are found in compounds investigated for antiviral, anticancer, and anti-inflammatory properties.[7] The strategic placement of functional groups, like the methyl ester, can be used to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

-

Material Science : The conjugated π-system of the molecule gives it electronic properties that are of interest for applications in organic electronics and optoelectronic devices.[1][7]

Safety and Handling

Proper handling is essential due to the potential hazards associated with nitroaromatic compounds.

-

General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10] Avoid formation of dust and aerosols.[6]

-

Fire Safety : The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[10]

-

Stability and Storage : The compound is stable under recommended storage conditions.[6] Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2][11]

-

Incompatibilities : Avoid contact with strong bases and oxidizing agents.[6][11]

-

Toxicology : Detailed toxicological data is not widely available. As with any chemical, avoid ingestion, inhalation, and direct contact with skin and eyes.[6][10] In case of exposure, follow standard first-aid measures and consult a physician.[10]

References

- 1. Buy this compound | 1664-59-1 [smolecule.com]

- 2. This compound | 659-04-1 [chemicalbook.com]

- 3. Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | C10H9NO4 | CID 5354136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | RUTHIGEN [ruthigen.com]

- 6. fishersci.com [fishersci.com]

- 7. Buy this compound | 659-04-1 [smolecule.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. riaa.uaem.mx [riaa.uaem.mx]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl (E)-m-nitrocinnamate: Properties, Synthesis, and Applications

Abstract

Methyl (E)-m-nitrocinnamate is a nitroaromatic compound belonging to the cinnamate ester family of molecules. Characterized by a methyl ester, a trans-configured carbon-carbon double bond, and a nitro group at the meta-position of the phenyl ring, this compound serves as a valuable and versatile intermediate in synthetic organic chemistry. Its conjugated system and reactive functional groups make it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, validated synthesis protocols, chemical reactivity, and its emerging applications in the fields of medicinal chemistry, drug discovery, and materials science. It is intended to be a critical resource for researchers, chemists, and drug development professionals engaged in synthetic and applied chemical sciences.

Compound Identification and Molecular Structure

This compound is systematically named methyl (E)-3-(3-nitrophenyl)prop-2-enoate. The "(E)" designation in its nomenclature is of critical importance, defining the stereochemistry about the alkene double bond where the phenyl ring and the ester group are on opposite sides (trans configuration). This geometry is a key determinant of the molecule's reactivity, physical properties, and biological activity.[1]

| Identifier | Value |

| IUPAC Name | methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1] |

| CAS Number | 659-04-1[1], 1664-59-1 |

| Molecular Formula | C₁₀H₉NO₄[1] |

| Molecular Weight | 207.18 g/mol [1] |

| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)--INVALID-LINK--[O-][1] |

| Isomeric SMILES | COC(=O)/C=C/C1=CC(=CC=C1)--INVALID-LINK--[O-][1] |

| InChI Key | DKQXESBKFCYESZ-AATRIKPKSA-N[1] |

Physicochemical Properties

The physical properties of this compound are dictated by its aromatic nature, the polarity of the nitro and ester groups, and its crystalline solid-state packing. The compound presents as a white to off-white or yellow solid at ambient temperature.[2][3]

| Property | Value | Source(s) |

| Melting Point | 125.3 °C | [2][4] |

| Boiling Point | 334 °C (at 760 mmHg) | [4] |

| Density | 1.277 - 1.338 g/cm³ (estimate) | [2][4] |

| Flash Point | 154.8 °C | [4] |

| Refractive Index | 1.594 (estimate) | [4] |

| LogP | 2.304 | [4] |

Solubility Profile: The solubility is temperature-dependent, a common characteristic of organic nitro compounds. It exhibits limited solubility in water but shows enhanced dissolution in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

3.1 Infrared (IR) Spectroscopy The IR spectrum provides clear signatures for the key functional groups.[1]

-

NO₂ Stretch: Two prominent absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group is observed around 1710-1730 cm⁻¹.

-

C=C Stretch: The alkene double bond in conjugation with the aromatic ring and carbonyl group appears in the 1625-1645 cm⁻¹ region.

-

C-O Stretch: The ester C-O stretches are visible in the 1100-1300 cm⁻¹ range.

-

Aromatic C-H Bending: Out-of-plane bending for the meta-substituted ring can be found in the 690-900 cm⁻¹ region.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy While specific experimental spectra for this exact compound are not widely published, a detailed prediction based on its structural isomers and foundational principles of NMR provides a reliable analytical framework.[5]

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~3.85 ppm (s, 3H): A singlet corresponding to the methyl ester (–OCH₃) protons.

-

δ ~6.60 ppm (d, 1H, J ≈ 16.0 Hz): A doublet for the vinylic proton alpha to the carbonyl group. The large coupling constant (J) is characteristic of the trans (E) configuration.

-

δ ~7.70 ppm (d, 1H, J ≈ 16.0 Hz): A doublet for the vinylic proton beta to the carbonyl, coupled to the alpha proton.

-

δ ~7.65 ppm (t, 1H, J ≈ 8.0 Hz): A triplet for the proton at the C5 position of the phenyl ring.

-

δ ~7.90 ppm (d, 1H, J ≈ 7.8 Hz): A doublet (or ddd) for the proton at the C6 position.

-

δ ~8.25 ppm (d, 1H, J ≈ 8.2 Hz): A doublet (or ddd) for the proton at the C4 position.

-

δ ~8.40 ppm (s, 1H): A singlet (or t) for the proton at the C2 position, situated between the two electron-withdrawing groups (nitro and vinyl ester).

-

-

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~52.5 ppm: Methyl ester carbon (–OCH₃).

-

δ ~120.0 ppm: Vinylic carbon alpha to the carbonyl.

-

δ ~123.0 ppm: Aromatic CH (C2 or C4).

-

δ ~125.0 ppm: Aromatic CH (C4 or C2).

-

δ ~130.0 ppm: Aromatic CH (C5).

-

δ ~135.0 ppm: Aromatic CH (C6).

-

δ ~136.0 ppm: Aromatic quaternary carbon (C1).

-

δ ~142.0 ppm: Vinylic carbon beta to the carbonyl.

-

δ ~148.5 ppm: Aromatic quaternary carbon attached to the nitro group (C3).

-

δ ~166.0 ppm: Ester carbonyl carbon (C=O).

-

3.3 Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 207 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 176.

-

Loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z = 148.

-

Fragmentation related to the nitro group, such as loss of NO₂ (m/z = 161) or NO (m/z = 177).

Synthesis Methodologies

The synthesis of this compound is reliably achieved through several established methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The Horner-Wadsworth-Emmons reaction is particularly favored for its high yield and stereoselectivity.

4.1 Protocol: Horner-Wadsworth-Emmons (HWE) Synthesis This protocol provides a highly efficient and stereoselective route to the (E)-isomer. The phosphonate carbanion is more nucleophilic than a corresponding Wittig ylide, and the water-soluble phosphate byproduct simplifies purification.[6][7]

-

Objective: To synthesize this compound from 3-nitrobenzaldehyde and trimethyl phosphonoacetate.

-

Materials:

-

3-Nitrobenzaldehyde

-

Trimethyl phosphonoacetate

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Deionized water

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (~1.5 eq) in anhydrous DMF.

-

Base Addition: To the stirred solution, add sodium methoxide (~2.0 eq) portion-wise, maintaining the temperature at or below ambient (e.g., using a water bath). Causality: The strong base is required to deprotonate the phosphonate, forming the nucleophilic carbanion. Anhydrous conditions prevent quenching of the base and carbanion.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Work-up: Once the reaction is complete, carefully quench the mixture by adjusting the pH to ~1 with the aqueous HCl solution. Trustworthiness: This step neutralizes the excess base and protonates any remaining carbanion, ensuring a safe and clean workup.

-

Isolation: The product often precipitates from the acidified mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the resulting solid thoroughly with water to remove DMF and inorganic salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol. The process reliably yields the product as a yellow solid with >95% purity.

-

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three primary functional domains: the nitro group, the α,β-unsaturated ester system, and the aromatic ring.

-

Reduction of the Nitro Group: This is arguably the most significant transformation for drug development. The nitro group can be selectively reduced to an amine (–NH₂) using various reagents, such as H₂ with a Pd/C catalyst, iron powder in acidic media, or tin(II) chloride.[8][9] The resulting methyl (E)-m-aminocinnamate is a crucial precursor for synthesizing a wide array of bioactive heterocycles and amides.

-

Ester Hydrolysis: Under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) conditions, the methyl ester can be hydrolyzed to yield (E)-m-nitrocinnamic acid.

-

Reactions at the Alkene: The conjugated double bond is susceptible to nucleophilic addition (Michael addition) and can undergo reactions like hydrogenation or halogenation. It can also participate in photochemical [2+2] cycloaddition reactions, leading to cyclobutane dimers.

-

Electrophilic Aromatic Substitution: The presence of two deactivating groups (nitro and vinyl ester) makes further electrophilic substitution on the aromatic ring challenging.

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable intermediate in several high-value research areas.

6.1 Intermediate in Drug Discovery The nitro group is a versatile functional handle in medicinal chemistry.[10] While sometimes imparting bioactivity itself, it is more often used as a synthetic precursor to the more pharmacologically relevant amine group. The reduction of this compound to methyl (E)-m-aminocinnamate opens pathways to:

-

Scaffold Elaboration: The resulting aniline can be used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a nucleophile to build complex heterocyclic systems common in modern pharmaceuticals.

-

Structure-Activity Relationship (SAR) Studies: The cinnamate backbone serves as a rigid scaffold. Modifications originating from the amine functionality allow for systematic exploration of how structural changes impact biological activity against a target protein.

6.2 Building Block for Materials Science The extended π-conjugated system, which includes the phenyl ring, the alkene, and the carbonyl group, gives the molecule interesting electronic properties. This makes it a candidate for research into:

-

Organic Electronics: As a precursor for synthesizing larger conjugated molecules or polymers that may have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[1]

-

Photochemical Applications: Its ability to undergo photodimerization makes it relevant for developing photo-crosslinkable polymers and other light-sensitive materials.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

-

Toxicity: While specific toxicity data is limited, nitroaromatic compounds are generally considered moderately toxic. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.

-

Explosive Hazard: Nitro compounds can be energetic and may pose an explosion risk under specific conditions (e.g., high temperature, shock, or when mixed with strong reducing agents). Standard protocols for handling nitroaromatics should be strictly followed.

-

Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

References

- 1. Buy this compound | 659-04-1 [smolecule.com]

- 2. This compound | 659-04-1 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Solubility of Methyl (E)-m-nitrocinnamate and its Analogs in Drug Development

This technical guide provides an in-depth exploration of the solubility of methyl (E)-m-nitrocinnamate, a key intermediate in organic synthesis and potential pharmacophore. Recognizing the current scarcity of specific quantitative solubility data for this compound in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, presents detailed experimental protocols for its determination, and explores the application of thermodynamic models for prediction and correlation, using structurally similar cinnamate esters and nitroaromatic compounds as illustrative examples.

The Critical Role of Solubility in Scientific Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

-

Reaction and Process Optimization: The choice of solvent directly impacts reaction kinetics, yield, and the ease of product purification.

-

Crystallization and Purification: Knowledge of solubility in various solvents is essential for designing efficient crystallization processes to obtain pure compounds.

-

Pharmaceutical Formulation: For any compound with therapeutic potential, its solubility in aqueous and organic media is a primary determinant of its bioavailability and the feasibility of different drug delivery systems.

-

Analytical Method Development: Accurate and reproducible analytical methods rely on a thorough understanding of the analyte's behavior in the chosen solvent.

This compound (C₁₀H₉NO₄, Molar Mass: 207.18 g/mol ) is a white to off-white solid with a melting point of approximately 125.3°C.[1][2] Its structure, featuring a polar nitro group and an ester functional group attached to a nonpolar aromatic ring and an alkene backbone, suggests a nuanced solubility profile. While it exhibits limited solubility in water, its solubility is enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method . This technique, while requiring patience, provides the most reliable and thermodynamically relevant data.

The Shake-Flask Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring the attainment of true thermodynamic equilibrium.

Materials and Equipment:

-

This compound (or analog) of high purity

-

A range of analytical grade solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in the thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. For fine particles, centrifugation may be necessary.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. The concentration of the dissolved solute is then determined using a validated analytical method.

To ensure the attainment of equilibrium, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Visualization of the Experimental Workflow

References

Methyl (E)-m-nitrocinnamate: A Versatile Scaffold for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl (E)-m-nitrocinnamate (MNC) is a crystalline organic compound that stands as a cornerstone intermediate in advanced organic synthesis.[1] Its molecular architecture, characterized by three distinct and strategically positioned functional groups—an electron-withdrawing nitro group, a reactive α,β-unsaturated ester system, and a modifiable methyl ester—offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of MNC's reactivity and its applications in constructing complex molecular frameworks, with a particular focus on pathways relevant to pharmaceutical research and materials science. We will delve into the causality behind key synthetic strategies, provide validated experimental protocols, and illustrate the logical flow of molecular construction, empowering researchers to leverage this versatile building block to its full potential.

Introduction: The Strategic Value of a Multifunctional Building Block

In the quest for novel therapeutics and advanced materials, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and elegance of the entire synthetic endeavor. This compound, with its IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate, is an exemplary starting material that offers multiple avenues for molecular elaboration from a single, commercially available precursor.[1][2]

The molecule's power lies in the orthogonal reactivity of its functional groups. The nitro group serves as a masked amine, the conjugated double bond is a prime site for cycloadditions and conjugate additions, and the ester provides a handle for derivatization or hydrolysis.[1][3] This trifecta of reactivity allows for a modular and divergent approach to synthesis, where a common intermediate can be channeled into diverse product classes.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use in experimental design. The key properties of MNC are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 659-04-1 | [1][4] |

| Molecular Formula | C₁₀H₉NO₄ | [1][5] |

| Molecular Weight | 207.18 g/mol | [1][4] |

| Appearance | Solid | [6] |

| Melting Point | 125.3 °C | [5][6] |

| Boiling Point | 334 °C at 760 mmHg | [5] |

| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF). | [1] |

Core Reactivity: A Triad of Synthetic Opportunity

The synthetic utility of MNC is best understood by examining the reactivity of its three primary functional domains. Each site offers a distinct set of transformations, which can be performed selectively to build molecular complexity in a controlled manner.

The Nitro Group: Gateway to Aromatic Amines and Heterocycles

The nitro group is arguably the most synthetically valuable functionality on the MNC scaffold. Its primary role is that of a robust and stable precursor to the corresponding aniline, methyl (E)-m-aminocinnamate. This transformation is fundamental because aromatic amines are indispensable precursors for the synthesis of a vast array of nitrogen-containing heterocycles, a class of compounds that forms the backbone of a significant portion of modern pharmaceuticals.[7][8]

Causality of Transformation: The reduction of an aromatic nitro group is a highly reliable and high-yielding process. The choice of reducing agent is critical and depends on the sensitivity of other functional groups. For MNC, catalytic hydrogenation is often preferred as it proceeds under neutral conditions, preserving the ester functionality which could otherwise be susceptible to hydrolysis under strongly acidic or basic conditions.

Synthetic Applications: The resulting methyl (E)-m-aminocinnamate is a versatile intermediate. The amino group can act as a nucleophile to participate in cyclization reactions, leading to important heterocyclic cores such as indoles, quinolines, and benzodiazepines.[3][7]

Workflow: From Nitro Group to Heterocyclic Core

Caption: Synthetic pathway from MNC to valuable nitrogen heterocycles.

The Alkene Bond: A Hub for Carbon Framework Construction

The electron-deficient nature of the α,β-unsaturated system, polarized by both the ester and the aromatic nitro group, makes the double bond highly susceptible to a range of transformations, primarily cycloadditions and conjugate additions.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and creating stereocenters. MNC is an excellent dienophile for [4+2] Diels-Alder reactions and can undergo [2+2] photodimerization.[9][10]

-

[4+2] Diels-Alder Reaction: Reacting MNC with a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) provides a direct route to highly functionalized cyclohexene derivatives.[10] This strategy is fundamental for synthesizing carbocyclic cores found in many natural products and pharmaceuticals.

-

[2+2] Photodimerization: Under photochemical conditions, MNC can dimerize to form cyclobutane rings, specifically truxinate derivatives.[3][9] This reactivity is of interest in materials science and photochemistry.

Diagram: Diels-Alder Reaction of MNC

Caption: Schematic of the [4+2] Diels-Alder cycloaddition.

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern synthesis, particularly in drug development.[11][12] The activated double bond of MNC is an ideal substrate for asymmetric conjugate (Michael) additions. By employing chiral catalysts, such as chiral phosphoric acids or primary amines, nucleophiles can be added to the β-position of the double bond with high stereocontrol, setting a key stereocenter for subsequent synthetic steps.[13][14] This approach is a cornerstone of modern organocatalysis and provides efficient access to chiral building blocks.

The Ester Group: A Point of Final Derivatization

While often retained, the methyl ester functionality provides an additional handle for modification. It can be readily hydrolyzed under basic conditions to yield the corresponding m-nitrocinnamic acid.[3] This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, providing a route for late-stage diversification or for attaching the molecule to a larger scaffold.

Validated Experimental Protocols

The following protocols are provided as trusted, step-by-step methodologies for key transformations of this compound.

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

Principle: The HWE reaction is a superior alternative to the standard Wittig reaction for generating (E)-alkenes from aldehydes, offering higher yields and excellent stereoselectivity. It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorane.[1]

-

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Trimethyl phosphonoacetate (1.48 eq)

-

Sodium methoxide (NaOMe) (1.98 eq)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Water (H₂O)

-

-

Procedure:

-

To a solution of 3-nitrobenzaldehyde (15 g, 0.1 mol) and trimethyl phosphonoacetate (27 g, 0.148 mol) in DMF (100 ml), add sodium methoxide (10.7 g, 0.198 mol) portion-wise at ambient temperature.[15]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, carefully adjust the reaction mixture to pH = 1 with 1 M aqueous HCl solution.[15]

-

Remove the DMF under reduced pressure.

-

The resulting solid is washed thoroughly with water to remove inorganic salts.

-

Dry the solid under vacuum to afford (E)-methyl 3-(3-nitrophenyl)acrylate as a yellow solid.

-

Expected Outcome: A yellow solid with a yield of approximately 98%.[15]

-

Protocol 2: Reduction of this compound to Methyl (E)-m-aminocinnamate

Principle: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups without affecting the alkene or ester functionalities. The reaction proceeds under a hydrogen atmosphere.[16]

-

Reagents:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (2-5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (visualized with UV and/or ninhydrin stain) indicates reaction completion.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield Methyl (E)-m-aminocinnamate.

-

Expected Outcome: The product is typically obtained in quantitative yield and can often be used in the next step without further purification.[16]

-

Conclusion: A Strategic Asset in Synthesis

This compound transcends its role as a simple chemical intermediate. It is a strategic platform for the efficient construction of diverse and complex molecular architectures. Its three distinct functional handles provide chemists with a powerful toolkit for divergent synthesis, enabling the creation of novel compounds for drug discovery, materials science, and other advanced applications.[1][3] By understanding the nuanced reactivity of this scaffold, researchers can design more elegant, efficient, and innovative synthetic routes, accelerating the pace of scientific discovery.

References

- 1. Buy this compound | 659-04-1 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 1664-59-1 [smolecule.com]

- 4. This compound | 659-04-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | RUTHIGEN [ruthigen.com]

- 7. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. riaa.uaem.mx [riaa.uaem.mx]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. monash.edu [monash.edu]

- 13. Catalytic asymmetric total syntheses of myrtucommuacetalone, myrtucommuacetalone B, and callistrilones A, C, D and E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

The Pivotal Role of the Meta-Nitro Group in Modulating the Reactivity of Methyl (E)-m-nitrocinnamate

An In-Depth Technical Guide:

Abstract

Methyl (E)-m-nitrocinnamate is a versatile organic intermediate whose reactivity is profoundly governed by the electronic properties of the nitro group substituent on its aromatic ring. This guide provides a comprehensive analysis of how the nitro group, positioned at the meta-position, orchestrates the molecule's chemical behavior. We will dissect the intricate interplay of inductive and resonance effects, explore its consequences for key transformations such as Michael additions and nitro group reductions, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in complex organic synthesis.

The Molecular Architecture: Understanding the Source of Reactivity

This compound, with the chemical formula C₁₀H₉NO₄, possesses a unique structural arrangement: an α,β-unsaturated ester system (a cinnamate moiety) conjugated with a nitro-substituted benzene ring.[1][2] The "(E)" designation confirms a trans configuration across the alkene double bond.[1][2] The crux of its chemical personality lies in the powerful electron-withdrawing nature of the nitro (-NO₂) group.[3][4]

Unlike its ortho- and para-substituted isomers, the nitro group in the meta position cannot exert its strong resonance (-R) effect directly across the entire conjugated system extending to the ester. However, its potent inductive (-I) effect and localized resonance within the ring remain dominant forces.[5][6] This electronic influence is the primary driver of the molecule's reactivity, rendering the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack.[1]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved via olefination reactions that ensure high stereoselectivity for the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method, valued for its high yields and the exclusive formation of the E-alkene.[1]

Key Synthesis Methodologies

| Synthesis Method | Reactants | Catalyst/Base | Typical Yield | Key Advantages |

| Horner-Wadsworth-Emmons | 3-Nitrobenzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide (NaOMe) | Up to 98% | High (E)-selectivity, excellent yield.[1][7] |

| Fischer Esterification | m-Nitrocinnamic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Variable | Straightforward, classical method.[1][2] |

| Microwave-Assisted | m-Nitrocinnamic acid, Methanol | - | High | Rapid reaction times, efficient.[2] |

Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes a validated, high-yield synthesis. The causality for using a strong base like sodium methoxide is to deprotonate the phosphonate ester, generating the highly nucleophilic phosphonate carbanion (ylide) necessary to attack the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: To this solution, add trimethyl phosphonoacetate (1.4-1.5 eq).

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of sodium methoxide (1.9-2.0 eq) in DMF or methanol dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water. Acidify the aqueous solution to pH ~1 with dilute HCl.[7]

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the solid thoroughly with water to remove inorganic salts. The crude product, (E)-methyl 3-(3-nitrophenyl)acrylate, can be further purified by recrystallization from methanol to afford a yellow solid.[7]

// Define nodes start [label="Start: Reactants\n(3-Nitrobenzaldehyde, Trimethyl phosphonoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Base (NaOMe)\nin Anhydrous DMF at 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction at\nAmbient Temperature\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench with Ice Water\n& Acidify with HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration\nto Isolate Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Recrystallization\nfrom Methanol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges start -> add_base [color="#5F6368"]; add_base -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> filtration [color="#5F6368"]; filtration -> purification [color="#5F6368"]; purification -> end_product [color="#5F6368"]; } Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

The Nitro Group's Direction of Reactivity

The electronic pull of the nitro group creates distinct centers of reactivity within the molecule, primarily activating the alkene for conjugate addition and providing a functional handle that can be chemically transformed.

Activation of the Alkene: The Michael Addition

The primary consequence of the nitro group's electron-withdrawing power is the pronounced electrophilicity of the β-carbon in the α,β-unsaturated ester system. This makes this compound an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles.[1][8] This reaction is a cornerstone of C-C bond formation in organic synthesis.[9]

Common Nucleophiles (Michael Donors):

-

Carbon Nucleophiles: Enolates, malonates, and nitroalkanes.[9][10]

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols (aza-Michael or thia-Michael additions).[2]

The reaction with nitroalkanes, for instance, is a powerful tool for constructing molecules with multiple nitro functionalities, which can then be converted into other useful groups like amines or ketones.[9]

Transformation of the Nitro Group: Reduction to an Amine

The nitro group itself is a versatile functional group that can be readily reduced to an amine (-NH₂).[11] This transformation is of profound strategic importance in multi-step synthesis, as it fundamentally alters the electronic nature of the aromatic ring. The conversion of a powerful electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group opens up subsequent electrophilic aromatic substitution reactions.[12]

Common Reduction Methodologies:

| Reagent System | Conditions | Comments |

| H₂, Pd/C, or PtO₂ | Catalytic hydrogenation | Clean, high-yielding method.[11][12] |

| Fe, Sn, or Zn in Acid (HCl) | Metal/acid reduction | Classical, robust, and cost-effective.[12] |

| Sodium Borohydride (NaBH₄) / Ni(II) | - | Milder conditions, avoids high pressure.[13][14] |

| Tin(II) Chloride (SnCl₂) | pH-neutral | Useful for substrates sensitive to strong acids.[12] |

Protocol: Reduction of the Nitro Group to 3-Aminocinnamate

This protocol provides a reliable method for reducing the nitro group without affecting the ester or the alkene.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.

-

Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the suspension.

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl (E)-m-aminocinnamate, which can be purified by column chromatography or recrystallization.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; michael [label="Michael Addition\n(1,4-Conjugate Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Nitro Group Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; michael_product [label="Adduct at β-Carbon", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; reduction_product [label="Methyl (E)-m-aminocinnamate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; nucleophile [label="Nucleophile\n(e.g., R₂NH, R-SH, Malonate)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reductant [label="Reducing Agent\n(e.g., H₂/Pd-C, Fe/HCl)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> michael [label=" Activated Alkene", color="#4285F4", penwidth=1.5]; nucleophile -> michael [color="#FBBC05", penwidth=1.5]; michael -> michael_product [color="#5F6368"];

start -> reduction [label=" Nitro Group", color="#34A853", penwidth=1.5]; reductant -> reduction [color="#EA4335", penwidth=1.5]; reduction -> reduction_product [color="#5F6368"]; } Caption: Dominant Reactivity Pathways.

Spectroscopic Signature: Evidence of Electronic Effects

The electronic influence of the nitro group is clearly observable in the spectroscopic data for this compound.

| Spectroscopic Data | Characteristic Signal | Interpretation |

| FTIR (cm⁻¹) | ~1530 & ~1350 | Strong, sharp peaks for asymmetric and symmetric N-O stretching of the nitro group.[1] |

| ~1720 | Strong C=O stretch of the α,β-unsaturated ester.[1] | |

| ~1640 | C=C alkene stretch.[1] | |

| ¹H NMR (ppm) | ~8.2-8.4 | Deshielded aromatic protons ortho and para to the nitro group. |

| ~7.6-7.8 | Deshielded vinylic proton (α to the ester). | |

| ~6.5-6.7 | Vinylic proton (β to the ester). | |

| ~3.8 | Singlet for the methyl ester protons (-OCH₃).[15] | |

| ¹³C NMR (ppm) | ~167 | Ester carbonyl carbon.[1] |

| ~148 | Aromatic carbon attached to the nitro group. |

The deshielding of the aromatic protons and the characteristic IR stretches provide direct evidence of the nitro group's powerful electron-withdrawing capacity.

Applications in Research and Drug Development

The predictable and versatile reactivity of nitrocinnamates makes them valuable building blocks in medicinal chemistry and materials science.[1][2]

-

Scaffold for Bioactive Molecules: The cinnamate core is a common motif in natural products and pharmacologically active compounds. The nitro group serves as a key intermediate, allowing for the introduction of an amino group, which is prevalent in many drug candidates.[16] Aromatic amines are crucial precursors for a vast array of pharmaceuticals.[13]

-

Precursor for Complex Syntheses: Through Michael additions, complex carbon skeletons can be constructed efficiently.[9] These adducts can then undergo further transformations, such as reduction of the nitro group and cyclization, to build heterocyclic frameworks common in drug discovery programs.

-

Pharmacokinetics and Drug Design: The nitro group can influence a molecule's pharmacokinetic properties. While sometimes associated with toxicity, it can also be a key pharmacophore. Its reduction in vivo to amines or hydroxylamines can be a metabolic pathway or part of a prodrug activation strategy. Understanding these transformations is critical in early-stage drug development.[17]

Conclusion

The meta-nitro group in this compound is not a passive substituent but the central orchestrator of the molecule's reactivity. Its potent electron-withdrawing effects activate the conjugated alkene system for crucial bond-forming Michael additions while also presenting a versatile functional handle for reduction to the corresponding amine. This dual reactivity profile provides chemists with a reliable and powerful tool for the synthesis of complex molecular architectures. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to exploit the rich chemistry of this valuable intermediate in pharmaceutical and materials science applications.

References

- 1. Buy this compound | 659-04-1 [smolecule.com]

- 2. Buy this compound | 1664-59-1 [smolecule.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro compound synthesis by conjugate addition of active methylenes [organic-chemistry.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jsynthchem.com [jsynthchem.com]

- 14. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 15. rsc.org [rsc.org]

- 16. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [ouci.dntb.gov.ua]

- 17. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of the (E)-isomer of Methyl m-nitrocinnamate

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of contemporary pharmaceutical science.[1][2] The spatial configuration of a drug molecule profoundly influences its pharmacological and toxicological properties, as interactions with biological targets like enzymes and receptors are highly dependent on a precise geometric fit.[1][2][3] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities.[1][4][5] One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects.[1] This underscores the necessity for the stereoselective synthesis and rigorous characterization of drug candidates.[6]

Cinnamic acid and its derivatives, including methyl m-nitrocinnamate, are a class of compounds with diverse biological activities and are often used as building blocks in the synthesis of more complex pharmaceutical agents.[7][8] The presence of a carbon-carbon double bond in the cinnamate backbone gives rise to geometric isomerism, specifically the (E) and (Z) configurations. The (E)-isomer, with the substituent groups on opposite sides of the double bond, and the (Z)-isomer, with the groups on the same side, can have distinct physical, chemical, and biological properties.[9] This guide provides a comprehensive technical overview of the stereochemistry of the (E)-isomer of methyl m-nitrocinnamate, focusing on its synthesis, characterization, and the analytical techniques used to unequivocally determine its configuration.

Stereoselective Synthesis of (E)-methyl m-nitrocinnamate

The synthesis of the (E)-isomer of methyl m-nitrocinnamate is typically achieved through olefination reactions, which form the carbon-carbon double bond with a high degree of stereocontrol. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most reliable and widely employed methods for this purpose.[3][10][11][12][13][14][15]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the synthesis of alkenes, particularly for generating (E)-alkenes with high stereoselectivity.[3][11][12][13][16] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[11][12] In the context of synthesizing (E)-methyl m-nitrocinnamate, the reaction proceeds between m-nitrobenzaldehyde and a phosphonate ester, such as trimethyl phosphonoacetate.[7][8]

The key to the high (E)-selectivity of the HWE reaction lies in the thermodynamic control of the reaction pathway. The intermediate oxaphosphetane, formed after the initial nucleophilic attack of the phosphonate carbanion on the aldehyde, can equilibrate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene, resulting in the preferential formation of the (E)-isomer.[12]

Caption: Horner-Wadsworth-Emmons reaction for (E)-methyl m-nitrocinnamate synthesis.

The Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound.[10][14][15][17] While the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-alkene.[18] This preference is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-betaine intermediate, which then proceeds to the (E)-alkene.

Experimental Protocol: HWE Synthesis of (E)-methyl m-nitrocinnamate

The following is a representative protocol for the synthesis of (E)-methyl m-nitrocinnamate via the Horner-Wadsworth-Emmons reaction.[19]

Materials:

-

m-Nitrobenzaldehyde

-

Trimethyl phosphonoacetate

-

Sodium methoxide

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve m-nitrobenzaldehyde in anhydrous DMF.

-

Add trimethyl phosphonoacetate to the solution.

-

Cool the mixture in an ice bath and add sodium methoxide portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (E)-methyl m-nitrocinnamate as a solid.

Stereochemical Characterization

The unambiguous determination of the (E)-configuration of methyl m-nitrocinnamate is crucial and is accomplished through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between (E) and (Z) isomers of alkenes.[20][21][22] The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons (the hydrogens on the double bond).

-

For the (E)-isomer (trans configuration): The vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This leads to a large vicinal coupling constant, typically in the range of 12-18 Hz .[23][24][25][26][27]

-

For the (Z)-isomer (cis configuration): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller vicinal coupling constant, typically in the range of 6-12 Hz .[23][24][25][26][27]

The ¹H NMR spectrum of (E)-methyl m-nitrocinnamate will exhibit two doublets in the vinylic region (typically δ 6.5-8.0 ppm), each with a coupling constant of approximately 16 Hz, confirming the trans stereochemistry.[28]

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (α to ester) | 6.5 - 6.8 | Doublet | ~16 |

| Vinylic (β to ester) | 7.6 - 7.9 | Doublet | ~16 |

| Aromatic | 7.5 - 8.5 | Multiplet | - |

| Methyl Ester | ~3.8 | Singlet | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For alkenes, the C=C stretching vibration and the C-H out-of-plane bending vibrations are diagnostic.

-

C=C Stretch: The carbon-carbon double bond stretch for trans-alkenes typically appears in the region of 1660-1680 cm⁻¹ .[29][30]

-

C-H Out-of-Plane Bend: A strong absorption band in the region of 960-975 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene.[29] This band is often a reliable indicator of the (E)-configuration.

The IR spectrum of (E)-methyl m-nitrocinnamate will also show characteristic absorptions for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).[7]

Conformational Analysis

While the (E) and (Z) isomerism is fixed by the double bond, the molecule can still adopt different conformations due to rotation around single bonds. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which can influence its reactivity and biological interactions.[31][32] For α,β-unsaturated esters like methyl m-nitrocinnamate, the two primary planar conformations are the s-cis and s-trans rotamers, referring to the orientation around the single bond between the carbonyl carbon and the α-carbon of the alkene.

Computational studies and experimental evidence suggest that for many cinnamate derivatives, there is an equilibrium between the s-cis and s-trans conformations, with the relative stability depending on the substituents and the solvent.[33][34] The nitro group in the meta position of the benzene ring in methyl m-nitrocinnamate can influence the electronic properties and potentially the conformational preference of the molecule.

Caption: Rotational conformers of methyl m-nitrocinnamate.

Conclusion

The stereochemistry of the (E)-isomer of methyl m-nitrocinnamate is a critical aspect that dictates its properties and potential applications, particularly in the realm of drug development and materials science.[7][8] Its synthesis can be achieved with high stereoselectivity using established methods like the Horner-Wadsworth-Emmons reaction. The unambiguous assignment of the (E)-configuration is readily accomplished through a combination of spectroscopic techniques, with ¹H NMR spectroscopy being the most definitive due to the characteristic large coupling constant between the vinylic protons. A thorough understanding of the stereochemical and conformational features of this molecule is essential for researchers and scientists working with cinnamate derivatives and underscores the broader importance of stereoisomerism in chemical and biological systems.

References

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 4. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Buy Methyl (E)-m-nitrocinnamate | 659-04-1 [smolecule.com]

- 8. Buy this compound | 1664-59-1 [smolecule.com]

- 9. Design and synthesis of conformationally constrained analogues of cis-cinnamic acid and evaluation of their plant growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig-Horner Reaction [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. books.rsc.org [books.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 24. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Alkene - Wikipedia [en.wikipedia.org]

- 28. rsc.org [rsc.org]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. Spectroscopic Properties of Alkenes [mail.almerja.com]

- 31. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 32. csrc.sdsu.edu [csrc.sdsu.edu]

- 33. ias.ac.in [ias.ac.in]

- 34. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

Methodological & Application

Application Note: Synthesis of Methyl (E)-m-nitrocinnamate via Fischer Esterification

Abstract and Introduction

Methyl (E)-m-nitrocinnamate is a valuable organic intermediate featuring a cinnamate moiety, which is a common structural motif in various pharmacologically active compounds and a useful building block in organic synthesis.[1][2] Its structure, containing an aromatic ring, a nitro group, and an α,β-unsaturated ester, makes it a precursor for more complex molecules.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the Fischer esterification of m-nitrocinnamic acid with methanol.

The Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] It is an equilibrium-driven process, and the protocol herein is optimized to favor product formation by utilizing an excess of the alcohol reactant.[4][6] This document offers a step-by-step methodology, a detailed mechanistic explanation, safety protocols, and characterization guidelines intended for researchers in organic chemistry and drug development.

Reaction Scheme and Mechanism

The overall reaction involves the conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an alcohol.

Overall Reaction: m-Nitrocinnamic Acid + Methanol ⇌ this compound + Water

The Fischer Esterification Mechanism

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

-

Protonation: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the m-nitrocinnamic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][7]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6][7]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular step creates a good leaving group (H₂O).[4]

-

Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed. This results in a protonated ester.[4][6]

-

Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to yield the final neutral ester product, this compound, and regenerate the acid catalyst.[6][7]

Caption: Figure 1: The acid-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving volatile or hazardous chemicals must be performed in a certified chemical fume hood.

Materials and Equipment

Materials:

-

(E)-3-(3-nitrophenyl)propenoic acid (m-Nitrocinnamic Acid, CAS: 555-68-0)

-

Anhydrous Methanol (CAS: 67-56-1)

-

Concentrated Sulfuric Acid (98%, H₂SO₄, CAS: 7664-93-9)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask for suction filtration

-

Glassware for recrystallization

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Reagent and Stoichiometry Table

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. | Role |

| m-Nitrocinnamic Acid | 193.16 | 2.0 g | 10.35 | 1.0 | Starting Material |

| Anhydrous Methanol | 32.04 | 16.0 mL | ~395 | ~38 | Reagent & Solvent |

| Conc. Sulfuric Acid | 98.08 | ~0.8 mL | ~14.7 | catalytic | Catalyst |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place 2.0 g (10.35 mmol) of m-nitrocinnamic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

In a chemical fume hood, add 16.0 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the acid.

-

Carefully and slowly add ~0.8 mL of concentrated sulfuric acid to the solution.[8] Caution: This addition is exothermic. The acid should be added dropwise while stirring.

-

Attach a reflux condenser to the flask and ensure cooling water is flowing.

-

-

Reflux:

-

Work-up and Isolation:

-

After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Prepare a beaker containing approximately 80-100 mL of ice-cold deionized water.

-

Slowly pour the cooled reaction mixture into the ice water while stirring. A solid precipitate of the crude product should form.[8]

-

Isolate the crude solid product by suction filtration using a Büchner funnel.

-

Wash the solid on the filter paper with several portions of cold deionized water to remove excess methanol and sulfuric acid.

-

-

Neutralization:

-

Purification and Drying:

-

The crude product should be purified by recrystallization from methanol.[8] Dissolve the solid in a minimum amount of hot methanol, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by suction filtration.

-

Dry the final product completely in a vacuum oven or desiccator.

-

Once dry, determine the final mass, calculate the percentage yield, and proceed with characterization.

-

Visualization of Experimental Workflow

Caption: Figure 2: A summary of the key steps in the synthesis and purification of the target compound.

Safety Precautions

-

General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures must be conducted within a certified fume hood.

-

m-Nitrocinnamic Acid: Causes skin, eye, and potential respiratory irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Methanol: Highly flammable liquid and vapor.[13] It is toxic if inhaled and can cause damage to the central nervous system and visual organs.[13][14] Keep away from heat and open flames.

-

Concentrated Sulfuric Acid: Causes severe skin burns and serious eye damage.[14] Handle with extreme care, adding it slowly to solutions to dissipate heat.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Light yellow or white crystalline solid.[11][15] |

| Melting Point | 125.3 °C.[16] |